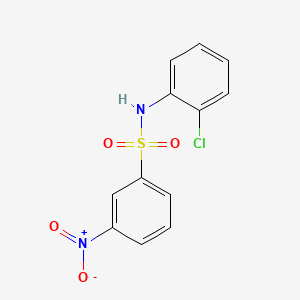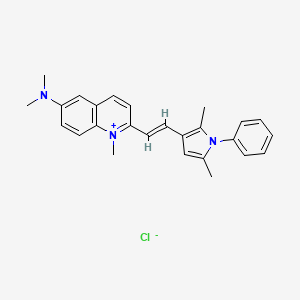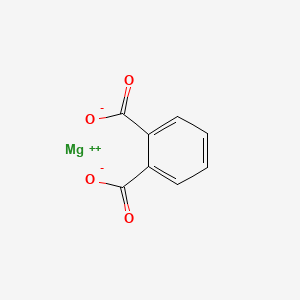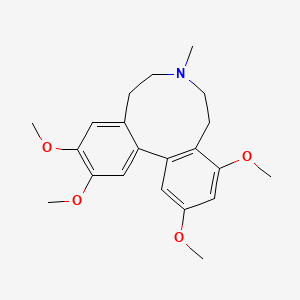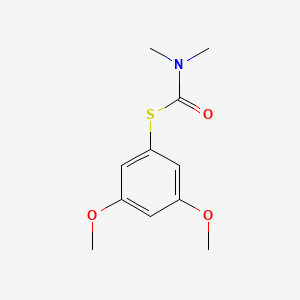
S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate
Descripción general
Descripción
“S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate” is a chemical compound with the molecular formula C11H15NO3S . It is a special chemical offered by BOC Sciences .
Synthesis Analysis
Thiocarbamates can be synthesized by the reaction of water or alcohols upon thiocyanates . An efficient isocyanide-based synthesis of S-thiocarbamates was discovered and thoroughly investigated . The new reaction protocol is a one-pot procedure and allows the direct conversion of N-formamides into thiocarbamates .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H15NO3S . The InChI representation of the molecule isInChI=1S/C11H15NO3S/c1-12(2)11(13)16-10-6-8(14-3)5-9(7-10)15-4/h5-7H,1-4H3 . Chemical Reactions Analysis
Thiocarbamates are known to undergo various chemical reactions. For instance, in the Newman-Kwart rearrangement, O-thiocarbamates can isomerize to S-thiocarbamates . This reaction, which generally requires high temperatures, is an important method for the synthesis of thiophenols .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 241.31 . More detailed information about its melting point, boiling point, and density could not be found in the available sources.Aplicaciones Científicas De Investigación
Synthesis and Crystallography
- The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which shares structural similarities with S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate, was synthesized and analyzed for its crystal structure, demonstrating the potential of similar compounds in crystallography and molecular structure studies (Prabhuswamy et al., 2016).
Herbicide Development
- Thiocarbamate sulfoxides, closely related to this compound, have been studied for their application in herbicide development. The research focuses on creating more stable and potent herbicidal activity by modifying the core structure of thiocarbamates (Nakatani et al., 2016).
Antimicrobial and Anti-Proliferative Activities
- The compound 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, structurally related to this compound, demonstrated significant antimicrobial and anti-proliferative activities, highlighting the potential medical applications of similar compounds (Al-Wahaibi et al., 2021).
Organophosphorus Chemistry
- Research on 1-Dimethylthiocarbamoyloxy-3-diphenylphosphinobenzene, a compound with a thiocarbamate group, shows its utility in synthesizing organophosphorus(V) pincer ligands. This application is critical in the fieldof organometallic chemistry and catalysis (Aleksanyan et al., 2019).
Material Science and Corrosion Inhibition
- The study of spirocyclopropane derivatives, which include dimethoxyphenyl components, has been focused on their use as corrosion inhibitors. This highlights the relevance of structurally similar compounds in material science, particularly in protecting metals from corrosion (Chafiq et al., 2020).
Enantioseparation in Chromatography
- The 3,5-dimethylphenylcarbamates of cellulose and amylose, which are related to this compound, have been used in chiral stationary phases for high-performance liquid chromatography. This application is crucial for the separation of enantiomers in pharmaceutical and analytical chemistry (Okamoto et al., 1998).
Solid-State Assembly in Pharmaceuticals
- N,N-Dimethyl-O-thiocarbamates, related to the compound , have been studied for their solid-state assembly without labile hydrogen bonds. This research is relevant in the field of pharmaceuticals, particularly in understanding the molecular packing of drugs (Tan et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
S-(3,5-dimethoxyphenyl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-12(2)11(13)16-10-6-8(14-3)5-9(7-10)15-4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHKDNFWTOAABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589945 | |
| Record name | S-(3,5-Dimethoxyphenyl) dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54839-88-2 | |
| Record name | S-(3,5-Dimethoxyphenyl) dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



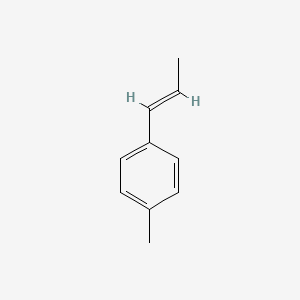
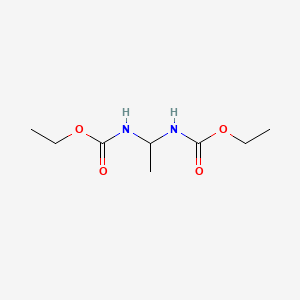
![2-[2-(Methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3343558.png)
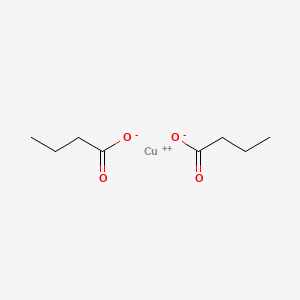
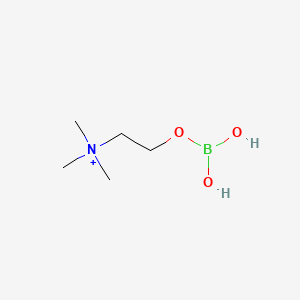

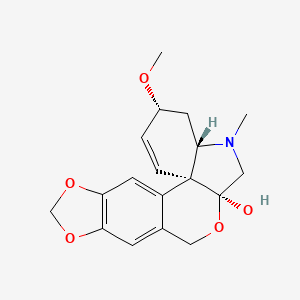
![2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline](/img/structure/B3343602.png)
